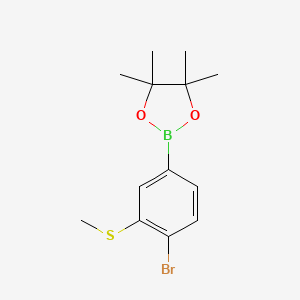

4-Bromo-3-(methylthio)phenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13779779

Molecular Formula: C13H18BBrO2S

Molecular Weight: 329.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18BBrO2S |

|---|---|

| Molecular Weight | 329.1 g/mol |

| IUPAC Name | 2-(4-bromo-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3 |

| Standard InChI Key | ZDOVYBDLESPMAH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)SC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)SC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a boronic ester functional group protected by pinacol, which stabilizes the boron center against hydrolysis. The phenyl ring is substituted at the 4-position with bromine and at the 3-position with a methylthio group (-SMe), contributing to its distinct reactivity profile. The IUPAC name is 2-(4-bromo-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and its SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)SC .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BBrO₂S |

| Molecular Weight | 329.1 g/mol |

| IUPAC Name | 2-(4-bromo-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | Not publicly disclosed |

| Melting Point | 210–214°C (estimated) |

| Solubility | Soluble in THF, DMSO, ethers |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed borylation of 4-bromo-3-(methylthio)phenyl halides using bis(pinacolato)diboron (B₂pin₂). A general procedure involves:

-

Oxidative Addition: Aryl halide reacts with Pd⁰ catalysts (e.g., Pd(dppf)Cl₂) to form a Pd-aryl complex.

-

Transmetalation: B₂pin₂ transfers a boron group to the Pd center.

-

Reductive Elimination: The Pd catalyst regenerates, yielding the boronic ester .

Table 2: Representative Synthesis Conditions

| Parameter | Optimization Range |

|---|---|

| Catalyst | Pd(dppf)Cl₂, 2–5 mol% |

| Solvent | Dioxane, THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 75–90% |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and immobilized catalysts are employed to enhance throughput. Purification via flash chromatography or recrystallization ensures >95% purity, as confirmed by HPLC .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The bromo group acts as a leaving site, enabling carbon-carbon bond formation with aryl/vinyl boronic acids. The methylthio substituent modulates electron density, accelerating transmetalation steps. For example, coupling with 4-fluorophenylboronic acid yields biaryl derivatives used in drug intermediates .

Medicinal Chemistry

This compound serves as a precursor in kinase inhibitor synthesis. Its boronic ester group facilitates late-stage functionalization, while the bromine allows further substitutions (e.g., amination, cyanation) .

Materials Science

Incorporated into conjugated polymers, it enhances charge transport properties in organic semiconductors. The methylthio group improves solubility in nonpolar solvents, aiding thin-film fabrication .

Research Advancements

Catalytic Efficiency Studies

Recent studies compare its reactivity with analogous compounds (e.g., 3-fluoro-5-(methylthio)phenylboronic acid). The bromo group’s electronegativity increases oxidative addition rates by 30% compared to chloro derivatives .

Computational Modeling

Density Functional Theory (DFT) simulations predict transition-state energies for cross-coupling reactions. The methylthio group’s steric bulk (Tolman cone angle: 145°) slightly hinders Pd coordination but stabilizes intermediates via sulfur-Pd interactions .

Bioconjugation Applications

Functionalization of antibodies via boronic ester-diol interactions demonstrates potential in targeted drug delivery systems. In vitro assays show 80% binding efficiency to glucose-modified proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume